molecular formula C16H24O2 B189019 2-(3,5-Di-tert-butylphenyl)acetic acid CAS No. 42288-54-0

2-(3,5-Di-tert-butylphenyl)acetic acid

Cat. No.: B189019
CAS No.: 42288-54-0
M. Wt: 248.36 g/mol
InChI Key: VOMXJSLQKJJZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Di-tert-butylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an acetic acid moiety attached to the phenyl ring at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-butylphenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-butylphenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include tert-butyl-substituted ketones, alcohols, aldehydes, and various substituted phenylacetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Di-tert-butylphenyl)acetic acid finds applications in several scientific research areas:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Di-tert-butylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity, affecting various biochemical pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Di-tert-butylphenol): Similar in structure but lacks the acetic acid moiety.

    2-(3,5-Di-tert-butylbenzaldehyde): Contains an aldehyde group instead of the acetic acid group.

    2-(3,5-Di-tert-butylbenzoic acid): Similar but with a carboxylic acid group directly attached to the phenyl ring.

Uniqueness

2-(3,5-Di-tert-butylphenyl)acetic acid is unique due to the presence of both tert-butyl groups and the acetic acid moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3,5-ditert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXJSLQKJJZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429104
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-54-0
Record name 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-ditert-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Di-tert-butylphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3,5-Di-tert-butylphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.